Cas no 96627-79-1 (Stipuleanoside R1)
Stipuleanoside R1 structure
Product Name:Stipuleanoside R1
CAS-Nr.:96627-79-1
MF:C47H74O18
MW:927.07967710495
CID:2020118
PubChem ID:11766338
Update Time:2024-10-25
Stipuleanoside R1 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Stipuleanoside R1
- (3β)-17-Carboxy-28-norolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid (ACI)
- L
- D
- Stipuleanoside Rβ
- Tarasaponin I
- CHEBI:186242
- 6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid
- beta-D-Glucopyranosiduronic acid, (3beta)-17-carboxy-28-norolean-12-en-3-yl O-alpha-L-arabinofuranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->3)]-
- AKOS040763089
- (2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
- 96627-79-1
- (3beta)-17-Carboxy-28-norolean-12-en-3-yl O-alpha-L-arabinofuranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->3)]-beta-D-glucopyranosiduronic acid
- DTXSID401103483
- (3I(2))-17-Carboxy-28-norolean-12-en-3-yl O-I+/--L-arabinofuranosyl-(1a4)-O-[I(2)-D-glucopyranosyl-(1a3)]-I(2)-D-glucopyranosiduronic acid
-
- Inchi: 1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-33(55)34(63-39-32(54)30(52)28(50)23(19-48)60-39)35(36(65-40)37(56)57)64-38-31(53)29(51)24(20-49)61-38/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1
- InChI-Schlüssel: OIGBNBKGCWDSEQ-GNDIVNLPSA-N
- Lächelt: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1CC=C1[C@@H]3CC(C)(C)CC[C@@]3(CC[C@@]21C)C(=O)O)O[C@@H]1O[C@H](C(=O)O)[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](CO)O2)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]1O)(C)C
Berechnete Eigenschaften
- Genaue Masse: 926.48751551g/mol
- Monoisotopenmasse: 926.48751551g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 10
- Anzahl der Akzeptoren für Wasserstoffbindungen: 18
- Schwere Atomanzahl: 65
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1830
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 22
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 292Ų
Stipuleanoside R1 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5997-5 mg |
Stipuleanoside R1 |
96627-79-1 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
| TargetMol Chemicals | TN5997-1 mL * 10 mM (in DMSO) |
Stipuleanoside R1 |
96627-79-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
| TargetMol Chemicals | TN5997-5mg |
Stipuleanoside R1 |
96627-79-1 | 5mg |
¥ 4420 | 2024-07-19 | ||
| TargetMol Chemicals | TN5997-1 ml * 10 mm |
Stipuleanoside R1 |
96627-79-1 | 1 ml * 10 mm |
¥ 6720 | 2024-07-19 |
Stipuleanoside R1 Verwandte Literatur
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
96627-79-1 (Stipuleanoside R1) Verwandte Produkte
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge